![molecular formula C18H14ClN3OS B2823259 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392252-91-4](/img/structure/B2823259.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds, like pyrazole derivatives, involves understanding their molecular interactions with specific receptors. One study focused on the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, highlighting the use of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand binding interactions (Shim et al., 2002). This approach could be applied to investigate the scientific applications of N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide by studying its interaction with targeted receptors.
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives are fundamental aspects of research, providing insights into their potential applications. For instance, a study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative offers a detailed methodology for creating and analyzing similar compounds (Kumara et al., 2018). Such research could guide the development of methodologies for synthesizing and characterizing this compound.
Antimicrobial and Anticancer Applications
Several studies on related compounds explore antimicrobial and anticancer applications. For example, research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant antitubercular activity (Nayak et al., 2016). Another study reported on the synthesis and evaluation of benzenesulfonamide derivatives for their antimicrobial and anti-inflammatory properties (Fahim & Shalaby, 2019). These findings suggest potential research directions for evaluating the antimicrobial and anticancer capabilities of this compound.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUPNOAEGNUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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